molecular formula C12H15ClO2 B14822262 2-Chloro-3-(cyclohexyloxy)phenol

2-Chloro-3-(cyclohexyloxy)phenol

Cat. No.: B14822262
M. Wt: 226.70 g/mol
InChI Key: BMIYPFALWDEBPL-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclohexyloxy)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the 2-position and a cyclohexyloxy group at the 3-position of the benzene ring. Chlorophenols, in general, are regulated for environmental and safety concerns, necessitating careful evaluation of substituent effects on toxicity and biodegradability .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-3-cyclohexyloxyphenol

InChI

InChI=1S/C12H15ClO2/c13-12-10(14)7-4-8-11(12)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

BMIYPFALWDEBPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 2-chlorophenol is reacted with cyclohexanol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products formed from the oxidation of this compound.

    Reduction: The reduction of quinones yields the original phenolic compound.

    Substitution: Substituted phenols with various functional groups at the ortho and para positions.

Scientific Research Applications

2-Chloro-3-(cyclohexyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorine and cyclohexyloxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared chloro-phenolic frameworks and substituent variations:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
2-Chloro-3-(cyclohexyloxy)phenol C₁₂H₁₅ClO₂ 226.70* Cl (2), Cyclohexyloxy (3) High lipophilicity; potential antimicrobial use
2-Chloro-3-(methoxymethyl)phenol C₈H₉ClO₂ 172.61 Cl (2), Methoxymethyl (3) Intermediate in organic synthesis; moderate solubility
(2-Chlorophenyl)-(3-methylphenyl)methanone C₁₄H₁₁ClO 230.69 Cl (2), Methylbenzophenone Photoinitiator or pharmaceutical intermediate
2-Chloro-5-fluorophenyl cyclopropyl ketone C₁₀H₇ClFNO 227.62 Cl (2), F (5), cyclopropyl Fluorinated analog; enhanced metabolic stability

*Calculated based on molecular formula.

Structural and Functional Differences

  • Lipophilicity: The cyclohexyloxy group in the target compound increases hydrophobicity compared to the smaller methoxymethyl group in 2-Chloro-3-(methoxymethyl)phenol . This property may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Effects: The chlorine atom in all compounds stabilizes the phenolic -OH group, influencing acidity (pKa). However, the cyclohexyloxy group’s electron-donating nature may slightly counteract this effect compared to ketone or fluorinated substituents .
  • Steric Hindrance: The bulky cyclohexyl group may hinder reactivity in substitution reactions relative to less sterically hindered analogs like 2-Chloro-3-(methoxymethyl)phenol.

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